molecular formula C20H19BrN2O2S B11544778 O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate

O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate

Cat. No. B11544778
M. Wt: 431.3 g/mol
InChI Key: UXYDIFDIQPLHGG-UHFFFAOYSA-N
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Description

O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a diprop-2-en-1-ylcarbamothioate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the bromination of phenylcarbamoyl compounds, followed by the introduction of the diprop-2-en-1-ylcarbamothioate group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products Formed

Scientific Research Applications

O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and carbamoyl groups is crucial for its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.

properties

Molecular Formula

C20H19BrN2O2S

Molecular Weight

431.3 g/mol

IUPAC Name

O-[4-[(3-bromophenyl)carbamoyl]phenyl] N,N-bis(prop-2-enyl)carbamothioate

InChI

InChI=1S/C20H19BrN2O2S/c1-3-12-23(13-4-2)20(26)25-18-10-8-15(9-11-18)19(24)22-17-7-5-6-16(21)14-17/h3-11,14H,1-2,12-13H2,(H,22,24)

InChI Key

UXYDIFDIQPLHGG-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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